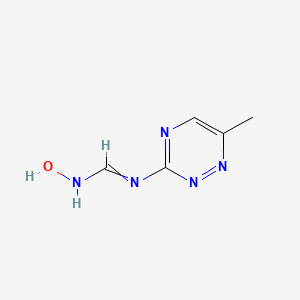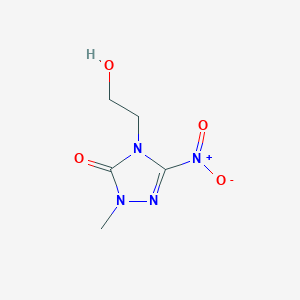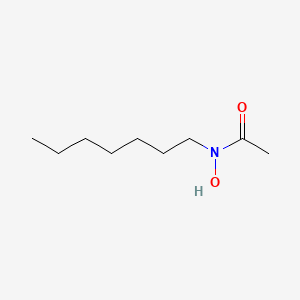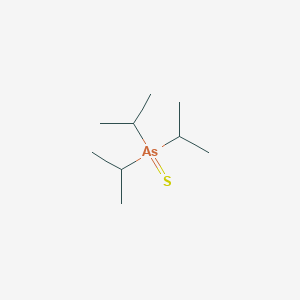![molecular formula C21H32O4 B14601065 2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) CAS No. 58930-69-1](/img/structure/B14601065.png)
2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) is a complex organic compound characterized by the presence of an undecane backbone with two oxy groups at positions 1 and 11, and triple bonds at positions 2 and 9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) typically involves the copper-catalyzed homocoupling of terminal alkynes. This method is efficient and yields the desired product in high purity. The reaction conditions generally include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism by which 2,2’-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane) exerts its effects is largely dependent on its interaction with other molecules. The compound’s oxy groups and triple bonds allow it to form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(1E,1’E)-{[Hexa-2,4-diyne-1,6-diylbis(oxy)]bis(2,1-phenylene)}bis(ethene-2,1-diyl)]bis(4H-chromen-4-one): This compound also features a diyne moiety and oxy groups, but differs in its aromatic structure and additional functional groups.
6-(4-Hydroxyhex-1-en-1-yl)undeca-2,4-diene-7,9-diyne-1,11-diol: Similar in having an undecane backbone with multiple functional groups, but includes hydroxy and ene groups.
Propriétés
Numéro CAS |
58930-69-1 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-[11-(oxan-2-yloxy)undeca-2,9-diynoxy]oxane |
InChI |
InChI=1S/C21H32O4/c1(2-4-6-10-16-22-20-14-8-12-18-24-20)3-5-7-11-17-23-21-15-9-13-19-25-21/h20-21H,1-5,8-9,12-19H2 |
Clé InChI |
YBVREGBBOUBNLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC#CCCCCCC#CCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)








![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
